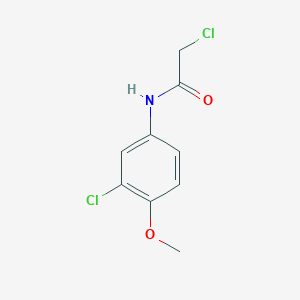

2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Description

2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 1035072-16-2), also known as ML162, is a synthetic acetamide derivative with a molecular formula of C₂₃H₂₂Cl₂N₂O₃S and a molecular weight of 477.4 g/mol. Its structure features a 2-chloroacetamide backbone substituted with a 3-chloro-4-methoxyphenyl group and a thiophene-containing side chain. ML162 is a class II ferroptosis inducer that directly targets glutathione peroxidase 4 (GPX4), a key regulator of lipid peroxidation in ferroptotic cell death . Its unique structural attributes, including halogen and methoxy substituents, contribute to its bioactivity and specificity.

Properties

IUPAC Name |

2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEFUXJDYQAQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368528 | |

| Record name | 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-94-8 | |

| Record name | 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation in Acetic Acid Medium

A well-documented procedure involves dissolving 3-chloro-4-methoxyaniline (0.047 mol) in pure glacial acetic acid (approximately 40 mL) cooled in an ice bath. Chloroacetyl chloride (0.047 mol) is added portionwise under stirring to control the exothermic reaction. After completion, a sodium acetate solution is added to neutralize the mixture and induce precipitation of the product. The solid is filtered, washed with cold water, dried, and recrystallized from ethanol to yield the desired compound as colorless crystals with approximately 80% yield.

3-chloro-4-methoxyaniline + chloroacetyl chloride → this compound

- Solvent: Glacial acetic acid

- Temperature: 0–5 °C during addition, then room temperature stirring

- Work-up: Addition of sodium acetate solution, precipitation, filtration

- Purification: Recrystallization from ethanol

Acylation in Acetonitrile with Base Quench

Another approach uses acetonitrile as solvent, where 3-chloro-4-methoxyaniline and chloroacetyl chloride are stirred at room temperature (25 °C) for 1 hour, followed by heating to 60 °C until the amine is consumed (monitored by TLC). The reaction is quenched with sodium bicarbonate solution, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography using hexane/ethyl acetate mixtures.

- Solvent: Acetonitrile

- Temperature: 25 °C to 60 °C

- Work-up: NaHCO3 quench, ethyl acetate extraction

- Purification: Column chromatography (hexane/ethyl acetate 5:1 or 6:1)

Alternative Methods and Variations

Room Temperature Stirring in Water or Ethanol: Some studies report stirring the mixture of substituted aniline and chloroacetyl chloride at room temperature for several hours, followed by precipitation in ice-cold water and recrystallization from ethanol.

Use of Pyridine as Base: In some protocols, pyridine is added to neutralize HCl formed during acylation, improving yield and purity.

Reaction Monitoring: TLC is commonly used to monitor reaction progress, ensuring complete conversion.

Reaction Parameters and Yields

Characterization Data Relevant to Preparation

- Melting Point: Typically around 118–120 °C for closely related chloroacetamides.

- Infrared (IR) Spectra: Characteristic bands include N–H stretch (~3290 cm⁻¹), C=O amide stretch (~1660 cm⁻¹), C–Cl stretch (~827 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the aromatic and methoxy protons; ¹³C NMR shows signals for carbonyl and aromatic carbons.

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with the molecular formula.

Research Findings and Notes

- The acylation reaction is generally straightforward, high yielding, and reproducible.

- Use of glacial acetic acid as solvent is common due to its ability to dissolve both reactants and moderate the reaction.

- The addition of sodium acetate or sodium bicarbonate after reaction completion aids in precipitating the product and neutralizing acidic byproducts.

- Purification by recrystallization from ethanol is effective for obtaining analytically pure material.

- The reaction is sensitive to temperature and stoichiometry; precise control ensures high yield and purity.

- Monitoring by TLC is essential to avoid overreaction or side product formation.

Summary Table of Preparation Methods

| Method | Solvent | Temperature | Reaction Time | Work-up | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acetic Acid with Sodium Acetate | Glacial Acetic Acid | 0–5 °C addition, RT stirring | ~1 hour | Sodium acetate precipitation | Recrystallization (ethanol) | ~80 | Simple, widely used |

| Acetonitrile with NaHCO3 Quench | Acetonitrile | 25 °C to 60 °C | 1–2 hours | NaHCO3 quench, extraction | Column chromatography | Not specified | More complex, allows fine purification |

| Room Temperature Stirring | Water/Ethanol | RT | Several hours | Precipitation in ice water | Recrystallization (ethanol) | ~83 | Mild conditions, good yield |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of 3-chloro-4-methoxyaniline and chloroacetic acid .

Scientific Research Applications

2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)acetamide (Fragment 15)

- Structure : Lacks the 2-chloro group and thiophene side chain present in ML162.

- Activity : Forms hydrogen and halogen bonds with protein residues (e.g., Gly151 and Ser211) but exhibits weaker binding affinity compared to ML162. The absence of the 2-chloro group reduces its depth of interaction in the adenine binding pocket .

- Key Difference : Simplified structure results in lower potency as a GPX4 inhibitor.

N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

- Structure : Replaces the methoxy group with fluorine at the 4-position of the phenyl ring.

Chain Length and Functional Groups

3-Chloro-N-(4-methoxyphenyl)propanamide

- Structure : Features a three-carbon backbone (propanamide) instead of acetamide.

- Crystallography : The longer chain increases flexibility, reducing resonance stabilization of the amide group. This structural difference may limit its ability to fit into GPX4’s active site .

- Key Difference : Reduced rigidity compared to ML162, leading to lower target specificity.

2-Chloro-N-(4-chlorophenyl)acetamide

- Structure : Contains a 4-chlorophenyl group instead of 3-chloro-4-methoxyphenyl.

- Synthetic Utility : Used as an intermediate in heterocyclic synthesis (e.g., pyridine derivatives). The absence of methoxy and thiophene groups renders it inactive against ferroptosis pathways .

Heterocyclic Derivatives

Thiazole-Based Acetamides

- Examples : 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide.

- Activity: Thiazole rings enhance anticancer activity against glioma and lung carcinoma cell lines but lack ferroptosis-inducing properties. The heterocycle improves membrane permeability but diverts the mechanism from GPX4 inhibition .

Triazole Derivatives

- Example: 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide.

- Activity: Triazole rings introduce hydrogen-bonding capabilities, improving interactions with kinase targets.

Physicochemical and Pharmacological Properties

Table: Comparative Analysis of Key Compounds

Research Implications

- Structural Optimization : The 3-chloro-4-methoxy substitution on the phenyl ring is critical for GPX4 inhibition, as seen in ML162. Modifications to the thiophene side chain could further enhance potency .

- Synthetic Challenges : Introducing electron-withdrawing groups (e.g., Cl, CF₃) improves deprotonation and reactivity in alkylation reactions, as observed in acetamide synthesis .

Biological Activity

2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide is a compound of significant interest in pharmaceutical and biochemical research. This article reviews its biological activity, focusing on its pharmacological properties, applications in drug development, and potential therapeutic uses.

The chemical structure of this compound can be described by its molecular formula . The compound features a chloro group and a methoxy group attached to a phenyl ring, contributing to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of similar phenylacetamides have been screened against various cancer cell lines. A study indicated that certain derivatives exhibited low levels of anticancer activity, with some sensitivity observed in leukemia cell lines at a concentration of 10 µM .

Table 1: Anticancer Activity Screening Results

| Compound | Cell Line Type | Concentration (µM) | Activity Level |

|---|---|---|---|

| This compound | Leukemia | 10 | Slightly Sensitive |

| Other Derivative | Various | 10 | Low Activity |

Enzyme Interaction Studies

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways. Its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders has been highlighted, indicating its potential in enhancing drug efficacy .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of drugs aimed at treating neurological conditions. Its structural characteristics allow for modifications that can enhance pharmacological properties, making it valuable in drug design .

Agricultural Chemicals

This compound is employed in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact. Its application in agriculture underscores its versatility beyond pharmaceutical uses .

Analytical Chemistry

In analytical chemistry, it acts as a standard for chromatographic techniques, ensuring accurate quantification of similar compounds in complex mixtures. This application is essential for quality control and research purposes .

Case Studies

- Antidepressant Potential : A comparative study involving various substituted acetamides demonstrated that some derivatives exhibited significant antidepressant activity in animal models, suggesting that modifications to the acetamide structure can yield compounds with enhanced therapeutic effects .

- Antibacterial Activity : Research into related compounds has shown promising antibacterial properties against strains like Methicillin-resistant Staphylococcus aureus (MRSA), indicating that similar modifications could enhance the antibacterial efficacy of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl byproducts . Optimization includes controlling reaction temperature (e.g., ice baths to minimize side reactions) and stoichiometric ratios (1:1 molar ratio of amine to acyl chloride). Post-synthesis purification via recrystallization (e.g., toluene slow evaporation) yields high-purity crystals for structural analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds, dihedral angles between aromatic rings and acetamide groups) .

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity. Key signals include the acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.5 ppm in ¹H NMR) .

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.